4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-methoxy-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOIUQMLFCNNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631395 | |
| Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-37-6 | |
| Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common synthetic route includes the nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, followed by trifluoromethylation using a suitable trifluoromethylating agent . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
- Molecular Formula: C₈H₆F₃NO₃
- CAS Number : 25889-37-6
- Molecular Weight : 257.11 g/mol (calculated from formula)
- Structural Features: A benzene ring substituted with methoxy (-OCH₃) at position 4, nitro (-NO₂) at position 2, and trifluoromethyl (-CF₃) at position 1.
Synthesis: The compound is synthesized via aromatic nucleophilic substitution reactions. For example, coupling reactions involving chloro-nitro-trifluoromethylbenzene derivatives with organometallic reagents (e.g., N-indolylzinc chloride) yield intermediates for heterocyclic chemistry .
Structural Analogues and Isomers
The table below compares This compound with structurally related compounds, focusing on substituent positions, functional groups, and applications.
Key Research Findings
Physical and Spectral Properties
- NMR Challenges : Branched byproducts in trifluoromethylated compounds (e.g., 1-methoxy-4-[(pentafluoropropyl)thio]benzene) show overlapping ¹H/¹³C NMR signals, complicating purification. Similar issues may arise in the target compound’s isomers .
- Chromatographic Behavior : Derivatives like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene are used as derivatization reagents in chromatography due to their strong UV absorption, a property shared with nitro-trifluoromethylbenzene analogues .
Biological Activity
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 25889-37-6, is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.133 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 273.8 ± 40.0 °C at 760 mmHg |
| Flash Point | 119.4 ± 27.3 °C |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its effects on cellular processes and potential therapeutic uses.
Cellular Effects
This compound has been shown to influence multiple cellular functions, including:
- Cell Signaling : It modulates key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Specifically, it can activate or inhibit kinases by binding to their ATP-binding sites, thereby affecting phosphorylation events crucial for cell signaling.
- Gene Expression : The compound interacts with transcription factors and other regulatory proteins, altering gene expression patterns that are vital for maintaining cellular homeostasis.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : It binds to specific enzymes, leading to either inhibition or activation. For instance, it has been noted to inhibit certain kinases involved in cancer progression.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in metabolites that may possess distinct biological activities.
Toxicity Studies
Recent evaluations have revealed significant insights into the toxicity and carcinogenic potential of this compound:
- Chronic Toxicity : In chronic toxicity studies conducted on rats and mice, the compound was found to induce tumors in the liver at high doses (≥2000 ppm), with associated weight gain reductions and altered biochemical parameters such as increased cholesterol and triglyceride levels .
- Mutagenicity Tests : The compound demonstrated mutagenic properties in certain bacterial strains (e.g., Salmonella typhimurium), indicating potential genetic risks associated with exposure .
Dosage Effects in Animal Models
Research has shown that the effects of this compound are dose-dependent:
- At lower doses, it modulates cellular processes without significant toxicity.
- Higher doses lead to adverse effects such as cellular damage and inflammation, emphasizing the importance of establishing a therapeutic window for safe application in clinical settings.
Summary of Findings
The biological activity of this compound is characterized by its ability to alter cellular functions through various mechanisms. Its potential as a therapeutic agent is balanced by concerns regarding its toxicity and mutagenicity. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
